molecular formula C25H17F3N4O3 B606056 lifirafenib CAS No. 1446090-77-2

lifirafenib

Cat. No.: B606056
CAS No.: 1446090-77-2
M. Wt: 478.43
InChI Key: NGFFVZQXSRKHBM-FSSWDIPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BGB-283 involves a series of chemical reactions to create a fused tricyclic benzoimidazole compound. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to exceed a purity of 99%, as measured by proton nuclear magnetic resonance, liquid chromatography-mass spectrometry, and high-performance liquid chromatography .

Chemical Reactions Analysis

BGB-283 undergoes various chemical reactions, including:

Scientific Research Applications

BGB-283 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of RAF kinases and EGFR.

    Biology: Researchers use BGB-283 to understand the molecular mechanisms of cancer cell proliferation and survival.

    Medicine: BGB-283 is under clinical investigation for its potential to treat various cancers, including colorectal cancer and hepatocellular carcinoma. .

    Industry: The compound is being explored for its potential use in developing new cancer therapies.

Mechanism of Action

BGB-283 exerts its effects by inhibiting the activity of RAF kinases and EGFR. This inhibition prevents the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation and survival. By blocking this pathway, BGB-283 effectively reduces cancer cell growth and induces apoptosis. The compound also inhibits RAF dimer formation and EGFR feedback activation, making it a potent antitumor agent .

Comparison with Similar Compounds

BGB-283 is compared with other RAF inhibitors such as vemurafenib, dabrafenib, and sorafenib. Unlike these first-generation inhibitors, BGB-283 targets both RAF kinases and EGFR, providing a broader spectrum of activity. This dual inhibition makes BGB-283 unique and potentially more effective in treating cancers with complex signaling pathways .

Similar Compounds

BGB-283’s unique ability to inhibit both RAF kinases and EGFR sets it apart from these similar compounds, offering a promising therapeutic option for various cancers.

Properties

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446090-79-4
Record name Lifirafenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifirafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIFIRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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